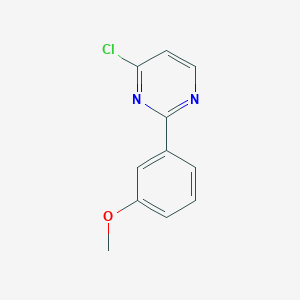

4-Chloro-2-(3-methoxyphenyl)pyrimidine

Beschreibung

Eigenschaften

IUPAC Name |

4-chloro-2-(3-methoxyphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-15-9-4-2-3-8(7-9)11-13-6-5-10(12)14-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWWIWRFUMKGDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 4-Chloro-2-(3-methoxyphenyl)pyrimidine: A Keystone Intermediate in Drug Discovery

Abstract

4-Chloro-2-(3-methoxyphenyl)pyrimidine stands as a critical heterocyclic building block in the landscape of medicinal chemistry and pharmaceutical development. Its unique structural arrangement, featuring a reactive chloropyrimidine core coupled with a methoxyphenyl moiety, renders it a valuable precursor for the synthesis of a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of a robust and reproducible synthetic pathway to this compound, followed by a detailed protocol for its comprehensive characterization. We delve into the mechanistic underpinnings of the chemical transformations, the rationale behind procedural choices, and the analytical techniques required to ensure the compound's identity, purity, and structural integrity. This document is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically rigorous resource for the preparation and validation of this important chemical entity.

Introduction: The Strategic Importance of 4-Chloro-2-(3-methoxyphenyl)pyrimidine

The pyrimidine nucleus is a fundamental scaffold in numerous pharmaceuticals, owing to its ability to engage in various biological interactions. When substituted with a reactive group like chlorine at the C4 position, it becomes a versatile electrophilic partner for nucleophilic substitution reactions. The presence of the 2-(3-methoxyphenyl) substituent further allows for fine-tuning of steric and electronic properties, making 4-Chloro-2-(3-methoxyphenyl)pyrimidine a sought-after intermediate for creating libraries of potential drug candidates. Its derivatives have been explored for various therapeutic applications, highlighting the significance of a reliable synthetic and analytical methodology.

Synthetic Strategy and Protocol

The synthesis of 4-Chloro-2-(3-methoxyphenyl)pyrimidine is most effectively achieved through a two-step sequence. This strategy involves an initial cyclocondensation reaction to construct the pyrimidine ring system, yielding a stable pyrimidinone intermediate. This is followed by a chlorination step to install the reactive chloro group. This approach is advantageous due to the commercial availability of the starting materials and the generally high yields of the reactions.

Overall Synthetic Workflow

The diagram below outlines the high-level workflow for the synthesis and purification of the target compound.

Caption: High-level workflow for the synthesis of 4-Chloro-2-(3-methoxyphenyl)pyrimidine.

Step 1: Synthesis of 2-(3-methoxyphenyl)pyrimidine-4,6(1H,5H)-dione

This step involves the base-catalyzed cyclocondensation of 3-methoxybenzamidine with diethyl malonate. Sodium ethoxide acts as a strong base to deprotonate the active methylene group of diethyl malonate, initiating the reaction cascade.

Protocol:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol (100 mL).

-

Base Preparation: Carefully add sodium metal (2.3 g, 0.1 mol) in small portions to the ethanol. Allow the sodium to react completely to form a solution of sodium ethoxide.

-

Addition of Reagents: To the sodium ethoxide solution, add 3-methoxybenzamidine hydrochloride (18.6 g, 0.1 mol) followed by diethyl malonate (16.0 g, 0.1 mol).

-

Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water (200 mL).

-

Precipitation: Acidify the aqueous solution with concentrated hydrochloric acid (HCl) to a pH of approximately 5-6. A precipitate will form.

-

Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum to yield the intermediate, 2-(3-methoxyphenyl)pyrimidine-4,6(1H,5H)-dione.

-

Expertise & Causality: The use of sodium ethoxide is crucial as it generates the nucleophilic enolate from diethyl malonate, which then attacks the electrophilic carbon of the amidine. The acidic work-up protonates the resulting pyrimidinone salt, causing it to precipitate from the aqueous solution.

Step 2: Chlorination to 4-Chloro-2-(3-methoxyphenyl)pyrimidine

The pyrimidinone intermediate is converted to the final product using a potent chlorinating agent, phosphorus oxychloride (POCl₃). This reaction replaces the hydroxyl group (in the tautomeric form of the pyrimidinone) with a chlorine atom.

Protocol:

-

Safety Precaution: This procedure must be performed in a well-ventilated fume hood as POCl₃ is highly corrosive and reacts violently with water.

-

Reaction Setup: To a dry 100 mL round-bottom flask, add the dried 2-(3-methoxyphenyl)pyrimidine-4,6(1H,5H)-dione (10.9 g, 0.05 mol).

-

Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃, 30 mL) to the flask.

-

Reaction: Heat the mixture to reflux (approximately 105-110 °C) for 3-4 hours. The solid will gradually dissolve as the reaction proceeds.

-

Removal of Excess Reagent: After the reaction is complete, cool the mixture and carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator.

-

Work-up: Cautiously pour the cooled, viscous residue onto crushed ice with vigorous stirring. This is a highly exothermic step.

-

Extraction: Neutralize the acidic aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution. Extract the product with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford the pure 4-Chloro-2-(3-methoxyphenyl)pyrimidine.

-

Trustworthiness: The protocol includes a self-validating system. The complete consumption of the starting material and the formation of the product can be monitored by TLC. The final purity is confirmed by the characterization techniques described in the next section. The chlorination of pyrimidinones with POCl₃ is a well-established and reliable transformation in heterocyclic chemistry.[1][2]

Characterization and Analytical Validation

Comprehensive characterization is paramount to confirm the structural identity and purity of the synthesized 4-Chloro-2-(3-methoxyphenyl)pyrimidine. The following workflow is recommended.

Caption: Standard workflow for the analytical characterization of the final product.

Spectroscopic Data

The combination of NMR, Mass Spectrometry, and IR spectroscopy provides unambiguous evidence for the structure of the target compound.

Table 1: Expected Analytical Data for 4-Chloro-2-(3-methoxyphenyl)pyrimidine

| Technique | Parameter | Expected Result |

| Appearance | Physical State | White to off-white solid |

| Melting Point | Range | Specific to the compound (literature value if available) |

| ¹H NMR | Chemical Shifts (δ) | ~8.7 ppm (d, 1H, pyrimidine H6), ~7.6 ppm (d, 1H, pyrimidine H5), ~7.9-7.0 ppm (m, 4H, aromatic), ~3.9 ppm (s, 3H, -OCH₃) |

| ¹³C NMR | Chemical Shifts (δ) | ~163, 162, 160, 158, 137, 130, 120, 118, 115, 112, 55 ppm |

| Mass Spec (HRMS) | [M+H]⁺ | Calculated for C₁₁H₁₀ClN₂O: 221.0476; Found: 221.04XX |

| IR Spectroscopy | Wavenumbers (cm⁻¹) | ~3100-3000 (Ar C-H), ~1600, 1550 (C=N, C=C), ~1250 (C-O), ~780 (C-Cl) |

-

Authoritative Grounding: The characterization of novel compounds by methods such as NMR and high-resolution mass spectrometry is a standard and required practice in synthetic chemistry to confirm their structure.[3][4]

Detailed Experimental Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve approximately 10-15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Process the data to identify chemical shifts, coupling constants, and integration values to confirm the proposed structure.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into an ESI-TOF or Orbitrap mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

The measured mass should be within 5 ppm of the calculated exact mass for the molecular formula C₁₁H₉ClN₂O. The characteristic isotopic pattern for one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) should also be observed.[5][6]

-

-

Infrared (IR) Spectroscopy:

-

Place a small amount of the solid sample directly on the diamond crystal of an ATR-FTIR spectrometer.

-

Acquire the spectrum from 4000 to 400 cm⁻¹.

-

Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Safety and Handling

-

Phosphorus Oxychloride (POCl₃): Extremely corrosive, toxic upon inhalation, and reacts violently with water. Always handle in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

4-Chloro-2-(3-methoxyphenyl)pyrimidine: May cause skin, eye, and respiratory irritation.[7] It is harmful if swallowed.[7] Standard laboratory safety practices should be followed.

-

Handling: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[8]

Conclusion

This guide has detailed a reliable and well-established method for the synthesis of 4-Chloro-2-(3-methoxyphenyl)pyrimidine. By following the outlined protocols for synthesis, purification, and characterization, researchers can confidently produce and validate this key intermediate for its use in drug discovery and development programs. The emphasis on the rationale behind experimental choices and the inclusion of comprehensive analytical procedures ensures both the efficiency of the synthesis and the integrity of the final product.

References

-

PubChem. 4-Chloro-2-methoxypyrimidine. National Center for Biotechnology Information. [Link]

-

Shaikh, R. A., et al. (2015). Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 1365-1371. [Link]

-

Al-Warhi, T., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Future Journal of Pharmaceutical Sciences, 10(1), 1-17. [Link]

-

Abdel-Wahab, B. F., et al. (2023). Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity. International Journal of Innovative Science and Research Technology, 8(10), 983-1011. [Link]

-

PubChemLite. Pyrimidine, 4-chloro-2-methoxy-6-((4-methoxyphenyl)methyl)-. University of Luxembourg. [Link]

-

de Fatima, A., et al. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2016(4), M916. [Link]

- Google Patents. (2019). CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.

-

Trujillo-Lagunas, M. L., et al. (2018). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. ResearchGate. [Link]

-

Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]

-

de Oliveira, A. B., et al. (2021). 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation. Molecules, 26(18), 5484. [Link]

-

PubChem. 4-Chloro-3-methoxy-2-methylpyridine. National Center for Biotechnology Information. [Link]

-

Gurbanov, A. V., et al. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(3), M1252. [Link]

-

Siddesh, M. B., et al. (2015). Synthesis of Polynuclear Pyrimidine Derivatives and Their Pharmacological Activities. International Journal of Pharmaceutical Sciences and Research, 6(2), 503-511. [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

-

Bai, G., et al. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 4(92), 50645-50651. [Link]

-

Zhang, Y., et al. (2012). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2908. [Link]

-

SpectraBase. N-(3-chlorophenyl)-4-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-4-oxobutanamide. John Wiley & Sons, Inc. [Link]

-

NIST. Pyrimidine, 2-chloro-. National Institute of Standards and Technology. [Link]

Sources

- 1. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. article.sapub.org [article.sapub.org]

- 6. Pyrimidine, 2-chloro- [webbook.nist.gov]

- 7. 4-Chloro-2-methoxypyrimidine | C5H5ClN2O | CID 575230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

An In-Depth Technical Guide on the Putative Mechanism of Action of 4-Chloro-2-(3-methoxyphenyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-(3-methoxyphenyl)pyrimidine is a synthetic heterocyclic compound featuring a pyrimidine core. While direct, extensive research on the specific mechanism of action of this molecule is not widely published, its structural motifs are prevalent in a variety of biologically active compounds. This guide synthesizes information from structurally related molecules to propose a putative mechanism of action, focusing on its potential as a kinase inhibitor. We will delve into the rationale behind this hypothesis, outline detailed experimental protocols to validate these claims, and provide a framework for future research and development.

Introduction: Unveiling the Potential of a Novel Scaffold

The pyrimidine ring is a fundamental building block in numerous biologically essential molecules, including nucleic acids and vitamins.[1][2][3] Its versatile chemical nature has made it a privileged scaffold in medicinal chemistry, leading to the development of a wide array of therapeutic agents with activities spanning anticancer, anti-inflammatory, antibacterial, and antiviral applications.[2][3][4] The subject of this guide, 4-Chloro-2-(3-methoxyphenyl)pyrimidine, incorporates three key structural features that suggest a potential for significant biological activity: the 2-phenylpyrimidine core, a chloro substituent at the 4-position, and a methoxy group on the phenyl ring.

The 2-phenylpyrimidine scaffold is notably present in a number of kinase inhibitors.[5] Protein kinases are a large family of enzymes crucial for cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[6][7][8] This has made them a major target for drug development.[6][7] The chloro and methoxy substitutions can further modulate the compound's physiochemical properties, such as solubility, metabolic stability, and target-binding affinity.

Given the prevalence of the 2-phenylpyrimidine core in known kinase inhibitors, this guide will operate under the primary hypothesis that 4-Chloro-2-(3-methoxyphenyl)pyrimidine functions as a kinase inhibitor . We will explore the evidence supporting this, propose specific kinase targets, and detail the necessary experimental work to elucidate its precise mechanism of action.

Proposed Mechanism of Action: A Kinase Inhibition Hypothesis

Our central hypothesis is that 4-Chloro-2-(3-methoxyphenyl)pyrimidine exerts its biological effects by inhibiting the activity of one or more protein kinases. This is based on the well-established role of the 2-phenylpyrimidine scaffold in targeting the ATP-binding pocket of kinases.

The 2-Phenylpyrimidine Scaffold: A Privileged Kinase-Binding Motif

Numerous approved and investigational drugs targeting kinases feature the 2-phenylpyrimidine core. This structural motif is adept at forming key hydrogen bonds and hydrophobic interactions within the ATP-binding site of kinases. For instance, derivatives of 2-phenylpyrimidine have been successfully developed as inhibitors of Bruton's tyrosine kinase (BTK), which is involved in B-cell malignancies.[5] The pyrimidine nitrogen atoms can act as hydrogen bond acceptors, mimicking the interactions of the adenine base of ATP with the kinase hinge region.

Influence of Substituents on Target Specificity and Potency

-

4-Chloro Group: The chloro substituent at the 4-position of the pyrimidine ring is an electron-withdrawing group that can influence the electronics of the ring system and potentially form halogen bonds with the target protein. In some instances, chloro-substitution has been shown to enhance the hydrophobic interactions within the binding site, leading to increased potency.[5]

-

3-Methoxyphenyl Group: The methoxy group on the phenyl ring is an electron-donating group that can impact the compound's solubility and metabolic profile. Its position can also dictate the orientation of the phenyl ring within the kinase's binding pocket, influencing selectivity for different kinases.

Potential Kinase Targets

Based on the activities of structurally similar compounds, several kinase families are plausible targets for 4-Chloro-2-(3-methoxyphenyl)pyrimidine:

-

Tyrosine Kinases: Many 2-phenylpyrimidine derivatives are potent inhibitors of tyrosine kinases, such as Src family kinases, Bruton's tyrosine kinase (BTK), and epidermal growth factor receptor (EGFR) kinase.[5][8][9]

-

Cyclin-Dependent Kinases (CDKs): Some pyrimidine-based compounds have shown inhibitory activity against CDKs, which are key regulators of the cell cycle.[10]

-

Phosphodiesterases (PDEs): While not kinases, PDEs are another class of enzymes that can be targeted by pyrimidine-containing molecules, as demonstrated by the development of PDE4 inhibitors with a 2-phenylpyrimidine scaffold.[11]

The following diagram illustrates the hypothesized interaction of 4-Chloro-2-(3-methoxyphenyl)pyrimidine within a generic kinase ATP-binding pocket.

Caption: Hypothesized binding mode of the compound in a kinase ATP pocket.

Experimental Validation: A Step-by-Step Approach

To rigorously test our kinase inhibition hypothesis, a multi-tiered experimental approach is necessary. This section outlines the key protocols, from broad screening to detailed mechanistic studies.

Initial Target Identification: Kinase Panel Screening

The first step is to perform a broad screen of the compound against a large panel of kinases to identify potential targets.

Protocol: In Vitro Kinase Panel Screen

-

Compound Preparation: Dissolve 4-Chloro-2-(3-methoxyphenyl)pyrimidine in DMSO to a stock concentration of 10 mM.

-

Assay Plate Preparation: Prepare assay plates containing a panel of recombinant human kinases (e.g., a panel of 96 or more kinases).

-

Kinase Reaction: Initiate the kinase reaction by adding the compound at a fixed concentration (e.g., 1 µM or 10 µM), ATP, and the specific substrate for each kinase.

-

Detection: After a defined incubation period, quantify kinase activity using a suitable method, such as radiometric assay (e.g., ³³P-ATP) or fluorescence-based detection (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis: Calculate the percent inhibition of each kinase relative to a DMSO control. Kinases showing significant inhibition (e.g., >50%) are considered primary hits.

Determination of Potency: IC50 Measurement

For the primary hits identified in the screen, the next step is to determine the half-maximal inhibitory concentration (IC50) to quantify the compound's potency.

Protocol: IC50 Determination Assay

-

Serial Dilution: Prepare a series of dilutions of 4-Chloro-2-(3-methoxyphenyl)pyrimidine in DMSO, typically in a 10-point, 3-fold dilution series.

-

Kinase Assay: Perform the kinase assay as described above for the selected hit kinases, using the range of compound concentrations.

-

Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

| Parameter | Description |

| IC50 | The concentration of an inhibitor where the response (or binding) is reduced by half. |

Cellular Activity: Assessing Target Engagement in a Biological Context

Demonstrating that the compound can inhibit the target kinase within a cellular environment is a critical step.

Protocol: Cellular Target Engagement Assay (e.g., Western Blot for Phospho-protein)

-

Cell Culture: Culture a cell line known to have high activity of the target kinase.

-

Compound Treatment: Treat the cells with increasing concentrations of 4-Chloro-2-(3-methoxyphenyl)pyrimidine for a specified duration.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the kinase's substrate and the total substrate protein.

-

Data Analysis: Quantify the band intensities to determine the reduction in substrate phosphorylation as a function of compound concentration.

Caption: Workflow for assessing cellular target engagement via Western blot.

Elucidating the Mechanism of Inhibition: Enzyme Kinetics

To understand how the compound inhibits the kinase, enzyme kinetic studies are performed. This will determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.

Protocol: Enzyme Kinetic Studies

-

Assay Setup: Perform the kinase assay with varying concentrations of both ATP and 4-Chloro-2-(3-methoxyphenyl)pyrimidine.

-

Data Collection: Measure the initial reaction velocities at each combination of ATP and inhibitor concentration.

-

Data Analysis: Plot the data using a Lineweaver-Burk or Michaelis-Menten plot. The pattern of the lines will reveal the mechanism of inhibition.

| Inhibition Type | Effect on Vmax | Effect on Km |

| Competitive | No change | Increases |

| Non-competitive | Decreases | No change |

| Uncompetitive | Decreases | Decreases |

Broader Biological Activities and Future Directions

While kinase inhibition is a strong hypothesis, the pyrimidine scaffold is known to interact with other target classes.[1] Therefore, it is prudent to consider and investigate other potential mechanisms.

Other Potential Mechanisms

-

Antifungal Activity: Some 2-phenylpyrimidine derivatives act as antifungal agents by inhibiting CYP51, an enzyme involved in ergosterol biosynthesis.[12][13]

-

Anticancer Activity: Beyond kinase inhibition, pyrimidine derivatives have shown anticancer effects through various mechanisms, including induction of apoptosis and cell cycle arrest.[14][15]

-

Anti-inflammatory Effects: The pyrimidine core is present in compounds with anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.[16][17]

Future Research and Development

The elucidation of the mechanism of action of 4-Chloro-2-(3-methoxyphenyl)pyrimidine will open up several avenues for future research:

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues with modifications to the chloro and methoxyphenyl groups will help to optimize potency and selectivity.

-

In Vivo Efficacy Studies: Once a clear in vitro and cellular mechanism is established, testing the compound in relevant animal models of disease (e.g., cancer xenograft models) will be the next logical step.

-

Pharmacokinetic and Toxicological Profiling: Evaluation of the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its safety profile, will be crucial for any further development.

Conclusion

While the precise mechanism of action of 4-Chloro-2-(3-methoxyphenyl)pyrimidine remains to be definitively elucidated through dedicated research, its chemical structure strongly suggests a role as a kinase inhibitor. The 2-phenylpyrimidine core is a well-validated scaffold for targeting the ATP-binding site of a wide range of kinases. The systematic experimental approach outlined in this guide provides a clear roadmap for researchers to validate this hypothesis, identify specific kinase targets, and characterize the compound's biological activity. The insights gained from such studies will be invaluable for the potential development of this molecule as a novel therapeutic agent.

References

-

Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

-

Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

-

Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

-

Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (2021, February 2). I.R.I.S.. Retrieved February 17, 2026, from [Link]

-

Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

-

Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors. (2013, November 15). PubMed. Retrieved February 17, 2026, from [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021, February 3). RSC Publishing. Retrieved February 17, 2026, from [Link]

-

Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. (2023, November 21). PubMed. Retrieved February 17, 2026, from [Link]

-

Synthesis and biological evaluation of 4,6-diaryl substituted-4,5-dihydro-2-amino pyrimidines. (n.d.). Semantic Scholar. Retrieved February 17, 2026, from [Link]

-

Synthesis and biological evaluation of 4-chlorocolchicine derivatives as potent anticancer agents with broad effective dosage ranges. (n.d.). RSC Publishing. Retrieved February 17, 2026, from [Link]

-

Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

-

Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (2021, February 2). PubMed. Retrieved February 17, 2026, from [Link]

-

Synthesis and biological activities of some new pyrimidine derivatives from chalcones. (n.d.). Der Pharma Chemica. Retrieved February 17, 2026, from [Link]

-

(PDF) Synthesis And Biological Evaluation of Novel Pyrimidine Derivatives As Anti-Inflammatory Agents. (2023, October 12). ResearchGate. Retrieved February 17, 2026, from [Link]

-

Anti-Cancer Drugs Targeting Protein Kinases Approved by FDA in 2020. (2021, February 24). MDPI. Retrieved February 17, 2026, from [Link]

-

Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. (2023, November 11). MDPI. Retrieved February 17, 2026, from [Link]

-

Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. (2023, January 9). ScienceDirect. Retrieved February 17, 2026, from [Link]

-

An overview on synthesis and biological activity of pyrimidines. (n.d.). SciSpace. Retrieved February 17, 2026, from [Link]

-

Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylami. (2020, September 15). DDDT. Retrieved February 17, 2026, from [Link]

-

Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

-

Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. (2014, October 26). IJPRS. Retrieved February 17, 2026, from [Link]

-

Re-purposing clinical kinase inhibitors to enhance chemosensitivity by overriding checkpoints. (2014, July 15). Fox Chase Cancer Center. Retrieved February 17, 2026, from [Link]

-

Iruplinalkib (WX‑0593), a novel ALK/ROS1 inhibitor, overcomes crizotinib resistance in preclinical models for non-small cell lung cancer. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

Sources

- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 3. scispace.com [scispace.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update [frontiersin.org]

- 8. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Iruplinalkib (WX‑0593), a novel ALK/ROS1 inhibitor, overcomes crizotinib resistance in preclinical models for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. iris.uniroma1.it [iris.uniroma1.it]

- 15. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives - IJPRS [ijprs.com]

Technical Guide: Biological Activity & Engineering of Substituted Pyrimidine Derivatives

Executive Summary

The pyrimidine scaffold (

This guide moves beyond basic textbook definitions to address the causality of bioactivity . We will explore how specific electronic perturbations at the C2, C4, and C5 positions dictate target affinity, detail a self-validating synthesis protocol (Biginelli reaction), and provide a standardized workflow for cytotoxicity profiling (MTT assay).

Part 1: The Pharmacophore – Engineering the Scaffold

The biological success of pyrimidine stems from its electron-deficient nature. The nitrogen atoms at positions 1 and 3 create a "pull" that makes the ring susceptible to nucleophilic attack and allows for precise tuning of Hydrogen Bond (H-bond) donor/acceptor capabilities—critical for binding to the ATP hinge region of kinases.

Structure-Activity Relationship (SAR) Logic[1]

To engineer a potent derivative, one must treat the ring as a modular system.

-

C2 Position (The Anchor): Substitution here (often with an amine or aniline) is the primary driver for H-bonding with the backbone residues of the target protein (e.g., Met790 in EGFR).

-

C4 Position (The Spacer/Hydrophobic Clamp): Bulky aryl or heteroaryl groups here often occupy the hydrophobic pocket of the enzyme, determining selectivity.

-

C5 Position (The Electronic Tuner): Electron-withdrawing groups (EWGs) like Fluorine (as in 5-Fluorouracil) or Nitro groups alter the pKa of the ring, affecting metabolic stability and binding kinetics.

Visualization: SAR Decision Matrix

Caption: Functional mapping of the pyrimidine scaffold. Specific substitutions drive distinct pharmacological interactions.

Part 2: Strategic Synthesis – The Biginelli Protocol

While cross-coupling (Suzuki-Miyaura) is common, the Biginelli Reaction remains the most efficient method for generating dihydropyrimidinones (DHPMs), a bioactive subclass of pyrimidines.

Why this protocol? It is a multicomponent reaction (MCR) that builds the ring in a single step, minimizing purification losses. The protocol below utilizes a catalytic amount of acid to drive the condensation, a method validated for reproducibility.

Materials

-

Aldehyde: Benzaldehyde (or substituted derivative) - 1.0 mmol

-

Beta-Ketoester: Ethyl acetoacetate - 1.0 mmol

-

Urea/Thiourea: 1.2 mmol (Thiourea enhances lipophilicity)

-

Catalyst: Conc. HCl (3-5 drops) or

(Green alternative) -

Solvent: Ethanol (95%)

Step-by-Step Protocol

-

Reactant Assembly: In a 50 mL round-bottom flask, combine the aldehyde, ethyl acetoacetate, and urea.

-

Solvation: Add 10-15 mL of ethanol. Stir until a suspension forms.

-

Catalysis: Add the acid catalyst dropwise.

-

Reflux: Heat the mixture to reflux (

) for 3–5 hours.-

Checkpoint: Monitor reaction progress via TLC (Solvent system: n-Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.

-

-

Isolation: Cool the mixture to room temperature, then pour onto crushed ice (approx. 50g). Stir vigorously.

-

Purification: Filter the solid precipitate. Recrystallize from hot ethanol to yield pure crystals.

Visualization: Synthesis Workflow

Caption: Operational workflow for the acid-catalyzed Biginelli synthesis of bioactive pyrimidines.

Part 3: Biological Evaluation – Cytotoxicity Profiling

Once synthesized, the biological activity must be quantified. The MTT assay is the industry standard for initial cytotoxicity screening. It relies on the reduction of tetrazolium dye MTT to insoluble formazan by mitochondrial succinate dehydrogenase—a process that only occurs in metabolically active (viable) cells.[2]

The MTT Protocol (Self-Validating)

Reagents:

-

MTT Stock: 5 mg/mL in PBS (Filter sterilize, store in dark).

-

Solubilization Buffer: DMSO.[3]

Procedure:

-

Seeding: Seed cancer cells (e.g., MCF-7 or A549) in a 96-well plate at a density of

cells/well. Incubate for 24h to allow attachment. -

Treatment: Replace media with fresh media containing the synthesized pyrimidine derivatives at graded concentrations (e.g., 0.1, 1, 10, 50, 100

).-

Control: Include untreated cells (Negative Control) and Doxorubicin-treated cells (Positive Control).

-

-

Incubation: Incubate for 48 hours at

, 5% -

MTT Addition: Add 10

of MTT stock to each well. Incubate for 4 hours.-

Observation: Look for purple precipitate under a microscope.

-

-

Solubilization: Carefully remove media. Add 100

DMSO to dissolve formazan crystals. -

Quantification: Measure absorbance at 570 nm using a microplate reader.

Data Analysis & Interpretation

Calculate Cell Viability (%):

Comparative Activity Table (Representative Data): The following table illustrates the impact of C4 and C5 substitutions on cytotoxicity against MCF-7 (Breast Cancer) cells.

| Compound ID | R1 (C4-Aryl) | R2 (C5-Substituent) | IC50 ( | Activity Level |

| PYR-01 | Phenyl | H | > 100 | Inactive |

| PYR-02 | 4-Cl-Phenyl | H | 45.2 | Moderate |

| PYR-03 | 4-Cl-Phenyl | 12.4 | Potent | |

| PYR-04 | 4-OH-Phenyl | 28.1 | Moderate | |

| Ref | Doxorubicin | N/A | 1.8 | High Control |

Interpretation: The introduction of an electron-withdrawing group (

Part 4: Mechanism of Action – Kinase Inhibition

Many pyrimidine derivatives function as ATP-competitive inhibitors.[4][5] The pyrimidine ring mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of kinases (e.g., EGFR, VEGFR).

Visualization: Kinase Binding Mechanism

Caption: Pyrimidine derivatives block ATP binding at the kinase hinge region, halting proliferative signaling.

References

-

Bhatia, R., et al. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.[6] Current Computer-Aided Drug Design.

-

BenchChem. (2025). Reproducibility of Pyrimidine Synthesis: A Comparative Guide to Published Protocols.

-

Wang, H., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4.[7] International Journal of Molecular Sciences.

-

Abcam. (2024). MTT Assay Protocol for Cell Viability and Proliferation.

-

Maddox, B. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase Inhibitors.[5] Molecules.[1][3][5][6][8][9][10][11][12][13][14]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. journal.pandawainstitute.com [journal.pandawainstitute.com]

- 10. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 14. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

The Strategic Deployment of 4-Chloro-2-(3-methoxyphenyl)pyrimidine in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural and synthetic molecules with profound biological activity.[1][2] Its presence in the nucleobases of DNA and RNA has long signaled its fundamental role in biological processes, inspiring chemists to explore its vast therapeutic potential.[3] Within the diverse landscape of pyrimidine-based scaffolds, 4-chloro-2-(3-methoxyphenyl)pyrimidine emerges as a particularly compelling starting point for the design of novel therapeutics. The strategic placement of a reactive chlorine atom at the 4-position and a methoxyphenyl group at the 2-position provides a versatile platform for structural elaboration and the fine-tuning of physicochemical and pharmacological properties.

This technical guide provides a comprehensive overview of the 4-chloro-2-(3-methoxyphenyl)pyrimidine scaffold, from its rational synthesis to its application in the development of targeted therapies. We will delve into the key chemical transformations that enable the diversification of this core, explore its potential in targeting critical signaling pathways, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.

I. Synthesis of the 4-Chloro-2-(3-methoxyphenyl)pyrimidine Scaffold: A Step-by-Step Approach

The synthesis of the title scaffold is a multi-step process that begins with readily available starting materials and employs well-established chemical transformations. The overall synthetic workflow is depicted below.

Step 1: Synthesis of 2-(3-methoxyphenyl)pyrimidine-4-ol via the Biginelli Reaction

The Biginelli reaction is a one-pot, three-component condensation reaction that provides efficient access to dihydropyrimidones, which can be readily oxidized to the corresponding pyrimidinones. In this step, 3-methoxybenzaldehyde, guanidine, and ethyl acetoacetate react to form the pyrimidine core.

Experimental Protocol:

-

To a round-bottom flask, add 3-methoxybenzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and guanidine hydrochloride (1.1 eq).

-

Add ethanol as the solvent and a catalytic amount of a strong acid (e.g., HCl).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 2-(3-methoxyphenyl)pyrimidine-4-ol.

Step 2: Chlorination of 2-(3-methoxyphenyl)pyrimidine-4-ol

The conversion of the hydroxyl group at the 4-position to a chlorine atom is a critical step, as it introduces a leaving group that facilitates subsequent derivatization. This transformation is typically achieved using phosphorus oxychloride (POCl₃).[4][5][6]

Experimental Protocol:

-

In a well-ventilated fume hood, carefully add 2-(3-methoxyphenyl)pyrimidine-4-ol (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).

-

Add a catalytic amount of a tertiary amine base, such as N,N-dimethylaniline, to facilitate the reaction.

-

Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

-

After completion, carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final product, 4-chloro-2-(3-methoxyphenyl)pyrimidine.

II. Biological Applications and Therapeutic Potential: Targeting Kinase Signaling Pathways

The 4-chloro-2-(3-methoxyphenyl)pyrimidine scaffold is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors.[7][8][9] The chlorine atom at the 4-position serves as a versatile handle for introducing various substituents that can interact with the hinge region of the kinase active site, a common strategy in kinase inhibitor design. The 2-(3-methoxyphenyl) group can occupy the hydrophobic pocket of the ATP-binding site, contributing to both potency and selectivity.

Janus Kinase (JAK) Inhibition: A Promising Therapeutic Avenue

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine signaling through the JAK-STAT pathway.[9] Dysregulation of this pathway is implicated in a variety of inflammatory diseases and cancers.[10] Several approved drugs and clinical candidates targeting JAKs feature a pyrimidine core, highlighting the importance of this scaffold in modulating JAK activity.[9]

Derivatives of the 4-chloro-2-(3-methoxyphenyl)pyrimidine scaffold can be designed to selectively inhibit one or more JAK isoforms. By modifying the substituent at the 4-position, it is possible to achieve varying degrees of selectivity, which is crucial for minimizing off-target effects and improving the therapeutic index.

Structure-Activity Relationship (SAR) Insights

While specific biological data for 4-chloro-2-(3-methoxyphenyl)pyrimidine itself is not extensively reported in the public domain, we can infer potential structure-activity relationships from related 2-aryl-4-aminopyrimidine analogs.

| Compound/Scaffold | R Group at 4-position | Target Kinase | IC₅₀ (nM) | Reference |

| 2-Aryl-4-aminopyrimidine | Various amines | VEGFR-2, CDK1 | Potent | [11] |

| Thieno[3,2-d]pyrimidine | Acrylamide | JAK3 | < 10 | [7] |

| Pyrrolo[2,3-d]pyrimidine | 4-Aryl | JAK3 | >100,000-fold selective over JAK2 | [8] |

This table presents representative data for related pyrimidine scaffolds to illustrate the potential of the 4-chloro-2-(3-methoxyphenyl)pyrimidine core for kinase inhibition. The specific activity of derivatives of the title scaffold would require experimental validation.

The data from related scaffolds suggests that:

-

The 4-position is critical for activity and selectivity: The nature of the substituent introduced at this position through displacement of the chlorine atom will significantly impact the compound's interaction with the target kinase.

-

The 2-aryl group contributes to potency: The 3-methoxyphenyl group is likely to occupy a hydrophobic pocket in the kinase active site, and modifications to this ring could further optimize binding.

III. Derivatization Strategies: Expanding the Chemical Space

The true power of the 4-chloro-2-(3-methoxyphenyl)pyrimidine scaffold lies in its synthetic tractability. The reactive 4-chloro position allows for a wide range of chemical modifications, enabling the exploration of a vast chemical space to identify compounds with desired biological activities.

A. Nucleophilic Aromatic Substitution (SNA_r_)

The electron-withdrawing nature of the pyrimidine ring activates the 4-position towards nucleophilic attack. This allows for the facile displacement of the chlorine atom by a variety of nucleophiles, most notably amines.

Experimental Protocol for Amination:

-

Dissolve 4-chloro-2-(3-methoxyphenyl)pyrimidine (1.0 eq) in a suitable solvent such as isopropanol or DMF.

-

Add the desired primary or secondary amine (1.1-1.5 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to the reaction mixture.

-

Heat the reaction mixture to 80-120 °C and monitor by TLC.

-

Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

-

Purify the crude product by column chromatography or recrystallization.

B. Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki Coupling

The Suzuki coupling reaction is a powerful tool for forming carbon-carbon bonds. In this context, it can be used to introduce a variety of aryl or heteroaryl groups at the 4-position of the pyrimidine ring, further expanding the structural diversity of the resulting library of compounds.

Experimental Protocol for Suzuki Coupling:

-

To a reaction vessel, add 4-chloro-2-(3-methoxyphenyl)pyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and monitor by TLC.

-

After completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

IV. Conclusion and Future Directions

The 4-chloro-2-(3-methoxyphenyl)pyrimidine scaffold represents a highly promising and synthetically accessible starting point for the development of novel therapeutic agents. Its inherent physicochemical properties and the versatility of its 4-chloro position make it an ideal platform for the generation of diverse compound libraries. The demonstrated potential of related pyrimidine cores to potently and selectively inhibit protein kinases, particularly those in the JAK family, underscores the significant opportunities that this scaffold presents.

Future research in this area should focus on the systematic exploration of the chemical space around this core. The synthesis and screening of focused libraries of derivatives, guided by structure-based drug design principles, will be crucial in identifying potent and selective inhibitors for a range of therapeutic targets. The detailed experimental protocols provided in this guide are intended to empower researchers to embark on this exciting journey of discovery, ultimately contributing to the development of the next generation of targeted therapies.

References

-

Chi, F., Chen, L., et al. (2020). JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma. Bioorganic Chemistry, 95, 103542. [Link]

-

Hood, J., et al. (2025). Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors. ResearchGate. [Link]

-

Dymock, B. (2013). Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802. Pharmaceutical Patent Analyst, 2(6), 727-731. [Link]

-

Abdel-rahman, H. M., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(7), 839. [Link]

-

Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4545. [Link]

-

Majumder, U., et al. (2021). Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. Journal of Medicinal Chemistry, 64(5), 2686-2704. [Link]

-

Dung, H. T. K., et al. (2025). 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. RSC Advances, 15(1), 1-15. [Link]

-

O'Donovan, D. H., et al. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Molbank, 2025(1), M1536. [Link]

-

Yet, L. (2025). Chemically enabled synthesis of 2-amino-4-heteroarylpyrimidines. ResearchGate. [Link]

-

Dung, H. T. K., et al. (2025). 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. RSC Advances, 15(1), 1-15. [Link]

-

O'Donovan, D. H., et al. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. ResearchGate. [Link]

-

Huang, S., et al. (2007). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). Bioorganic & Medicinal Chemistry Letters, 17(8), 2179-2183. [Link]

-

Kumar, R., et al. (2024). Discovery and structure - activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists. Bioorganic Chemistry, 153, 107809. [Link]

-

El-Sayed, N. N. E., et al. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 8(19), 19-30. [Link]

-

Anonymous. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. ResearchGate. [Link]

-

Anonymous. (2023). General synthetic procedure of methoxybenzamide derivatives (a-c). ResearchGate. [Link]

-

Pure Synth. (n.d.). 2-Amino-4-(3-Methoxyphenyl)Pyrimidine 95%. Retrieved from [Link]

-

Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(2), 111-127. [Link]

-

Siddesh, M. B., Padmashali, B., & Th. (n.d.). SYNTHESIS OF POLYNUCLEAR PYRIMIDINE DERIVATIVES AND THEIR PHARMACOLOGICAL ACTIVITIES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES, 2(2), 503-509. [Link]

-

Bryndal, I., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 28(17), 6347. [Link]

-

Anonymous. (2025). Development of a Manufacturing Process for S-892216 Part II: Improvements Toward Commercially Feasible Process. ChemRxiv. [Link]

- Anonymous. (2010). Method for preparing 3,3'-dimethoxybenzidine hydrochloride.

-

Glavač, N., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2110. [Link]

-

Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. [Link]

-

Ohta, H., et al. (2022). Design and synthesis of pyrido[2,3-d]pyrimidine derivatives for a novel PAC1 receptor antagonist. Bioorganic & Medicinal Chemistry, 57, 116639. [Link]

-

Wagh, R. D., & Bachhav, N. J. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Advanced Chemical Sciences, 7(2), 738-742. [Link]

-

Balamurugan, K., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Journal of Molecular Structure, 1282, 135165. [Link]

-

Selvam, T. P., et al. (2012). A mini review of pyrimidine and fused pyrimidine marketed drugs. Research in Pharmacy, 2(4), 01-09. [Link]

-

Lee, J. H., et al. (2003). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[7][12]-thiazepin-3(2H)-one. Bulletin of the Korean Chemical Society, 24(8), 1149-1151. [Link]

-

El Guesmi, A., et al. (2022). Synthesis and crystal structure of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol. IUCrData, 7(7), x220719. [Link]

Sources

- 1. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. jacsdirectory.com [jacsdirectory.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of 4-Chloro-2-(3-methoxyphenyl)pyrimidine

Introduction

In the landscape of modern medicinal chemistry and materials science, pyrimidine derivatives stand as a cornerstone scaffold for the development of novel therapeutic agents and functional materials. Their prevalence in biologically critical molecules, including nucleic acids, underpins the intense research into their synthetic diversification. The compound 4-Chloro-2-(3-methoxyphenyl)pyrimidine is a key heterocyclic building block, offering multiple reaction sites for further functionalization via nucleophilic substitution and cross-coupling reactions. Its precise structural verification is paramount for ensuring the integrity of subsequent synthetic steps and the validity of structure-activity relationship (SAR) studies.

This technical guide provides an in-depth analysis of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the unambiguous structural elucidation and purity assessment of 4-Chloro-2-(3-methoxyphenyl)pyrimidine. We will move beyond a mere presentation of data, delving into the rationale behind the expected spectral features and the experimental protocols necessary for their acquisition. This document is intended for researchers, chemists, and quality control specialists who require a robust understanding of how to interpret and leverage spectroscopic data for this class of compounds.

Molecular Structure & Spectroscopic Implications

The structure of 4-Chloro-2-(3-methoxyphenyl)pyrimidine combines a halogenated diazine ring with a substituted aromatic moiety. This arrangement gives rise to distinct spectroscopic signatures that are predictable and interpretable.

-

The Pyrimidine Ring : An electron-deficient aromatic system, its protons and carbons will resonate in specific regions of the NMR spectra. The nitrogen atoms influence the electronic environment, and the chloro-substituent provides a characteristic isotopic pattern in mass spectrometry.

-

The 3-Methoxyphenyl Group : This substituent introduces several unique aromatic protons with specific splitting patterns and a methoxy group (-OCH₃) that serves as a sharp singlet in ¹H NMR and a distinct signal in ¹³C NMR.

-

The C-Cl Bond : The chloro group at the 4-position is the most likely site for nucleophilic aromatic substitution (SₙAr), a reactivity that is often studied after initial characterization. Its vibrational frequency can be observed in the IR spectrum.

Below is a logical representation of the molecule's key structural components, which form the basis of our spectroscopic analysis.

Caption: Key structural components of 4-Chloro-2-(3-methoxyphenyl)pyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 4-Chloro-2-(3-methoxyphenyl)pyrimidine, ¹H and ¹³C NMR provide definitive information on the number, connectivity, and electronic environment of all protons and carbons.

Rationale for Experimental Choices

-

Solvent Selection : Deuterated chloroform (CDCl₃) is a common initial choice due to its excellent solubilizing power for many organic compounds and its single residual peak at ~7.26 ppm. For compounds with lower solubility, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative.

-

Technique : Standard ¹H and ¹³C{¹H} (proton-decoupled) experiments are essential. Further 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to confirm H-H and C-H correlations, respectively, though are often not necessary for a molecule of this simplicity if high-quality 1D spectra are obtained.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted to show signals for six distinct protons. While no direct spectrum for the title compound is published, data for the isomer 2-chloro-4-(3-methoxyphenyl)pyrimidine provides an excellent reference for the methoxyphenyl moiety signals[1]. The pyrimidine proton shifts are predicted based on established substituent effects.

-

Pyrimidine Protons (H-6 and H-5) : These two protons form an AX spin system and will appear as doublets. H-6, being adjacent to a nitrogen atom, is expected to be further downfield than H-5. A typical coupling constant (³JHH) for adjacent protons on a pyrimidine ring is around 5.0-5.5 Hz.

-

Methoxyphenyl Protons : This ring system will display four protons.

-

H-2' : A proton situated between two electron-donating groups (implied) is often a singlet or a finely split triplet.

-

H-6' : A doublet of doublets, coupled to H-5' and H-4'.

-

H-5' : A triplet, coupled to its two neighbors H-4' and H-6'.

-

H-4' : A doublet of doublets, coupled to H-5' and H-6'.

-

-

Methoxy Protons (-OCH₃) : This group will appear as a sharp singlet, typically around 3.8-3.9 ppm, integrating to three protons.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show 9 distinct signals for the aromatic carbons and one for the methoxy carbon.

-

Pyrimidine Carbons : The chemical shifts are heavily influenced by the electronegative nitrogen atoms and the chloro-substituent. C-2 and C-4, being directly attached to heteroatoms or halogens, will be significantly downfield.

-

Methoxyphenyl Carbons : The carbon bearing the methoxy group (C-3') will be the most downfield of the phenyl carbons due to the deshielding effect of the oxygen atom. The other carbons will appear in the typical aromatic region (110-140 ppm).

-

Methoxy Carbon : The -OCH₃ carbon will appear as a sharp signal in the upfield region, typically around 55-56 ppm.

Summary of Predicted NMR Data

| Assignment | ¹H NMR (Predicted) δ (ppm), Multiplicity, J (Hz) | ¹³C NMR (Predicted) δ (ppm) | Rationale & Comparative Data |

| H-6 | ~8.65 (d, J ≈ 5.3) | C-6: ~160.0 | Pyrimidine H-6 is deshielded by adjacent nitrogen. Shift based on similar 4-aryl-2-chloropyrimidines[1]. |

| H-5 | ~7.60 (d, J ≈ 5.3) | C-5: ~115.5 | Pyrimidine H-5 is typically upfield of H-6[1]. |

| H-2' | ~7.65 (t, J ≈ 1.8) | C-2': ~112.6 | Aromatic proton ortho to the point of attachment. Data from isomer[1]. |

| H-6' | ~7.63 (dt, J ≈ 7.8, 1.2) | C-6': ~119.9 | Aromatic proton ortho to the methoxy group. Data from isomer[1]. |

| H-5' | ~7.42 (t, J ≈ 8.0) | C-5': ~130.3 | Aromatic proton meta to both substituents. Data from isomer[1]. |

| H-4' | ~7.09 (ddd, J ≈ 8.2, 2.6, 0.9) | C-4': ~118.1 | Aromatic proton para to the point of attachment. Data from isomer[1]. |

| -OCH₃ | ~3.90 (s) | -OCH₃: ~55.7 | Typical range for an aryl methoxy group. Confirmed by isomer data[1]. |

| - | - | C-2: ~162.0 | Carbon attached to nitrogen and the aryl group. |

| - | - | C-4: ~167.2 | Carbon attached to nitrogen and chlorine is highly deshielded[1]. |

| - | - | C-1': ~136.6 | Quaternary carbon of the phenyl ring attached to the pyrimidine. |

| - | - | C-3': ~160.4 | Quaternary carbon attached to the methoxy group[1]. |

Standard Experimental Protocol: NMR

-

Sample Preparation : Accurately weigh ~5-10 mg of the compound into a clean, dry NMR tube.

-

Solvent Addition : Add ~0.6 mL of deuterated solvent (e.g., CDCl₃) to the tube.

-

Dissolution : Cap the tube and gently invert or sonicate until the sample is fully dissolved.

-

Acquisition : Insert the tube into the NMR spectrometer. Acquire a ¹H spectrum followed by a ¹³C{¹H} spectrum using standard instrument parameters.

-

Processing : Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Interpretation of Key Vibrational Frequencies

The IR spectrum of 4-Chloro-2-(3-methoxyphenyl)pyrimidine is expected to show characteristic bands corresponding to its aromatic systems and substituents.

-

Aromatic C-H Stretch : Absorption bands above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.

-

Aliphatic C-H Stretch : The methoxy group's C-H bonds will show stretching vibrations just below 3000 cm⁻¹, likely in the 2950-2850 cm⁻¹ range.

-

C=C and C=N Ring Stretching : The pyrimidine and phenyl rings will exhibit a series of sharp absorption bands in the 1610-1400 cm⁻¹ region. Pyrimidine rings often show characteristic bands around 1580-1550 cm⁻¹ and 1480-1400 cm⁻¹[2].

-

C-O Stretch : The aryl-alkyl ether linkage of the methoxy group will produce a strong, characteristic band, typically around 1250 cm⁻¹ (asymmetric stretch) and a weaker one near 1040 cm⁻¹ (symmetric stretch).

-

C-Cl Stretch : The carbon-chlorine bond vibration is expected in the fingerprint region, typically between 800 cm⁻¹ and 600 cm⁻¹.

-

Out-of-Plane (OOP) Bending : C-H OOP vibrations in the 900-675 cm⁻¹ region can give clues about the substitution pattern of the aromatic rings.

Summary of Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyrimidine & Phenyl) |

| 2960 - 2850 | C-H Stretch | Aliphatic (-OCH₃) |

| 1580 - 1550 | C=N / C=C Stretch | Pyrimidine Ring |

| 1480 - 1400 | C=C Stretch | Aromatic Rings |

| ~1250 (strong) | C-O Asymmetric Stretch | Aryl Ether (-O-CH₃) |

| ~1040 (medium) | C-O Symmetric Stretch | Aryl Ether (-O-CH₃) |

| 800 - 600 | C-Cl Stretch | Aryl Halide |

Standard Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.

-

Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application : Lower the pressure arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition : Scan the sample over the desired range (e.g., 4000-400 cm⁻¹).

-

Cleaning : Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. It is a critical tool for confirming the molecular formula.

Analysis of Molecular Ion and Fragmentation Pattern

-

Ionization Technique : Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, likely yielding a strong protonated molecular ion [M+H]⁺. Electron Ionization (EI) would be more energetic and provide more extensive fragmentation information.

-

Molecular Ion Peak : The molecular formula is C₁₁H₉ClN₂O, with a monoisotopic mass of 220.04 Da. A key feature will be the isotopic pattern of the chlorine atom. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, the mass spectrum should show a molecular ion cluster with a peak at m/z 220 (M⁺) and an isotopic peak at m/z 222 ([M+2]⁺) with roughly one-third the intensity. In ESI, this would be observed at m/z 221 and 223 for the [M+H]⁺ adduct.

-

Fragmentation : Pyrimidine rings are relatively stable.[3] Fragmentation under EI conditions would likely initiate with the loss of radicals from the substituents. Common fragmentation pathways could include:

-

Loss of a methyl radical (•CH₃) from the methoxy group.

-

Loss of a chlorine radical (•Cl).

-

Loss of formaldehyde (CH₂O) from the methoxy group.

-

Cleavage of the bond between the two rings.

-

The proposed fragmentation pathway below illustrates these possibilities.

Caption: A plausible mass spectrometry fragmentation pathway for the title compound.

Summary of Predicted Mass Spectrometry Data

| m/z (for ³⁵Cl) | Ion Formula | Identity | Notes |

| 220 / 222 | [C₁₁H₉ClN₂O]⁺˙ | Molecular Ion (M⁺˙) | Exhibits the characteristic 3:1 isotopic pattern for chlorine. |

| 221 / 223 | [C₁₁H₁₀ClN₂O]⁺ | Protonated Molecule [M+H]⁺ | Expected as the base peak in ESI positive mode. |

| 205 / 207 | [C₁₀H₆ClN₂O]⁺ | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 185 | [C₁₁H₉N₂O]⁺ | [M - Cl]⁺ | Loss of a chlorine radical. |

| 107 | [C₇H₇O]⁺ | [C₆H₄OCH₃]⁺ | Fragment corresponding to the methoxyphenyl cation. |

Standard Experimental Protocol: ESI-MS

-

Sample Preparation : Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion : Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Parameter Optimization : Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the [M+H]⁺ ion.

-

Data Acquisition : Acquire the mass spectrum in positive ion mode over a relevant mass range (e.g., m/z 50-500).

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the synergistic integration of data from multiple techniques. For 4-Chloro-2-(3-methoxyphenyl)pyrimidine:

-

Mass Spectrometry first confirms the molecular weight (220.59 g/mol ) and the presence of one chlorine atom via the M⁺/ [M+2]⁺ isotopic pattern.

-

IR Spectroscopy confirms the presence of key functional groups: aromatic rings (C=C, C-H stretches), an ether linkage (C-O stretch), and a C-Cl bond.

-

NMR Spectroscopy provides the definitive structural proof. ¹H NMR confirms the number of protons and their local environments—the two distinct pyrimidine protons and the specific substitution pattern on the methoxyphenyl ring. ¹³C NMR confirms the carbon count and provides evidence for the electronic nature of each carbon atom.

Together, these three techniques provide a self-validating system, offering an unambiguous confirmation of the chemical structure of 4-Chloro-2-(3-methoxyphenyl)pyrimidine, ensuring its identity and purity for any downstream application.

References

[4] Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. (n.d.). International Journal of Institutional Pharmacy and Life Sciences. Available at: [Link] [1] Perjesi, P., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1969. Available at: [Link] [5] Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Rasayan Journal of Chemistry. Available at: [Link] [6] Srivastava, S.L., & Goel, R.K. (1986). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(1), 83-90. Available at: [Link] [7] PubChem. (n.d.). 4-Chloro-2-methoxypyrimidine. National Center for Biotechnology Information. Available at: [Link] [8] 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (2017). Molbank, 2017(1), M923. Available at: [Link] [2] Salem, M.A.I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ias.ac.in [ias.ac.in]

- 3. article.sapub.org [article.sapub.org]

- 4. heteroletters.org [heteroletters.org]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. sphinxsai.com [sphinxsai.com]

- 7. 4-Chloro-2-methoxypyrimidine | C5H5ClN2O | CID 575230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Technical Application Note: Optimized Suzuki-Miyaura Coupling of 4-Chloro-2-(3-methoxyphenyl)pyrimidine

Executive Summary & Strategic Rationale

The pyrimidine heterocycle is a "privileged scaffold" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Pazopanib, Imatinib analogues). The specific substrate, 4-Chloro-2-(3-methoxyphenyl)pyrimidine , represents a classic "activated" electrophile. The electron-withdrawing nitrogen atoms of the pyrimidine ring render the C4-chloride highly susceptible to oxidative addition by Palladium(0), significantly more so than chlorobenzenes.

However, this reactivity comes with a trade-off: hydrolytic instability . Under the basic, aqueous conditions typical of Suzuki couplings, the C4-chloride is prone to displacement by hydroxide ions, leading to the formation of the catalytically dead 4-hydroxypyrimidine byproduct.

This protocol details an optimized workflow designed to maximize the cross-coupling efficiency while suppressing competitive hydrolysis. It prioritizes the Pd(PPh₃)₄ / Na₂CO₃ / Dioxane-Water system as the primary "Workhorse Condition," with alternative high-activity protocols for sterically demanding partners.

Mechanistic Insight & Reaction Design

Substrate Analysis

-

Electrophile: 4-Chloro-2-(3-methoxyphenyl)pyrimidine. The 3-methoxyphenyl group at C2 acts as a stabilizing anchor. While the methoxy group is an electron-donating group (EDG), its position on the phenyl ring (meta) and the phenyl's conjugation to the pyrimidine C2 means the C4 position remains sufficiently electron-deficient for facile oxidative addition.

-

Nucleophile: Aryl/Heteroaryl Boronic Acid (

). -

Catalytic Cycle:

-

Oxidative Addition: Pd(0) inserts into the C4-Cl bond.[1] This is generally fast for pyrimidines.

-

Transmetallation: The rate-determining step in this context. Requires activation of the boronic acid by the base (formation of boronate species).

-

Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).[2]

-

Critical Control Points

-

Oxygen Exclusion: Pd(PPh₃)₄ is air-sensitive. Incomplete degassing is the #1 cause of stalled reactions (indicated by "palladium black" precipitation).

-

Stoichiometry: Boronic acids can undergo protodeboronation. A 1.2 to 1.5 equivalent excess is mandatory.

-

Base/Solvent Interface: A biphasic system (Dioxane/Water) is preferred to solubilize inorganic bases while keeping the organic reactants in the organic phase.

Experimental Protocol

Materials & Reagents

| Component | Specification | Role |

| Substrate | 4-Chloro-2-(3-methoxyphenyl)pyrimidine (1.0 eq) | Electrophile |

| Coupling Partner | Aryl Boronic Acid (1.2 – 1.5 eq) | Nucleophile |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%) | Catalyst |

| Base | Sodium Carbonate (Na₂CO₃), 2.0 M aqueous solution | Activator |

| Solvent | 1,4-Dioxane (HPLC Grade, non-stabilized preferred) | Reaction Medium |

| Inert Gas | Argon (preferred) or Nitrogen | Protection |

Standard Thermal Procedure (Scale: 1.0 mmol)

-

Preparation of Reaction Vessel:

-

Equip a 25 mL round-bottom flask (or Schlenk tube) with a magnetic stir bar and a reflux condenser.

-

Flame-dry under vacuum and backfill with Argon (3 cycles).

-

-

Reagent Loading:

-

Charge the flask with Substrate (296 mg, 1.0 mmol) and Boronic Acid (1.2 mmol).

-

Add 1,4-Dioxane (8 mL).

-

Crucial Step: Degas the solvent mixture by sparging with Argon for 10-15 minutes. (Do not skip this).